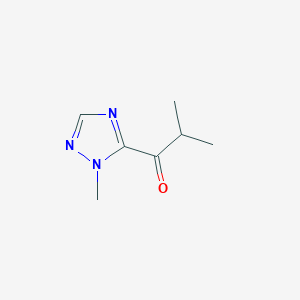

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone

Descripción

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone (CAS 959239-52-2) is a heterocyclic ketone featuring a 1,2,4-triazole ring substituted with a methyl group at the 1-position and a 2-methylpropanone moiety at the 5-position. Its molecular formula is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol. Key physicochemical properties include a predicted boiling point of 280.4°C, density of 1.16 g/cm³, and pKa of 0.84 . The compound’s structure combines a triazole heterocycle with a ketone group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Propiedades

IUPAC Name |

2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(2)6(11)7-8-4-9-10(7)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCPNVQWASEXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=NC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650942 | |

| Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-52-2 | |

| Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation of Precursors

The foundational step in synthesizing this compound involves the condensation of appropriate heterocyclic intermediates with ketone derivatives. According to patent WO2009084029A2, a process for synthesizing compounds similar to the target involves the condensation of halogenated pyrimidines with ketone derivatives in the presence of metal catalysts (e.g., zinc) and suitable solvents such as tetrahydrofuran (THF). This step facilitates the formation of the core triazolyl structure attached to the propanone backbone.

- The condensation typically employs activated halogenated heterocycles, such as 6-(l-Bromoethyl)-4-chloro-5-fluoro pyrimidine, reacting with ketone derivatives like 1-(2,4-difluorophenyl)-2-(lH-l,2,4-triazol-1-yl)ethanone.

- The process involves initial activation of the heterocycle, often by metal activation (zinc powder), followed by nucleophilic attack on the ketone.

Data Table 1: Typical Condensation Conditions

| Parameter | Conditions | Reference |

|---|---|---|

| Catalyst | Zinc powder | |

| Solvent | THF | |

| Temperature | Room temperature to 50°C | |

| Reaction Time | 4-12 hours |

Dehalogenation and Cyclization

Post-condensation, the intermediate undergoes dehalogenation to facilitate cyclization and formation of the triazolyl ring. Patent US4223036A describes a process where halogenated intermediates are treated with metal catalysts such as zinc or palladium in suitable solvents to remove halogen substituents, thus enabling ring closure.

- Dehalogenation is often performed under mild conditions with zinc in ethanol or acetic acid.

- The cyclization step is driven by intramolecular nucleophilic attack, leading to the formation of the 1,2,4-triazole ring attached to the propanone.

Data Table 2: Dehalogenation Conditions

| Parameter | Conditions | Reference |

|---|---|---|

| Catalyst | Zinc or palladium | , |

| Solvent | Ethanol or acetic acid | , |

| Temperature | 25-60°C | , |

| Reaction Time | 2-8 hours | , |

Resolution of Enantiomers

The synthesis often yields racemic mixtures. Patent WO2009084029A2 details resolution techniques involving chiral resolving agents or chiral chromatography to isolate the desired enantiomer, particularly the (2R,3S) stereoisomer.

- The resolution involves reacting racemic mixtures with chiral acids or bases, followed by separation through crystallization or chromatography.

- This step enhances the enantiomeric purity necessary for pharmaceutical applications.

Data Table 3: Resolution Conditions

| Parameter | Conditions | Reference |

|---|---|---|

| Resolving Agent | Chiral acids (e.g., tartaric acid) | |

| Solvent | Ethanol, methanol | |

| pH | Adjusted to 8-10 | |

| Temperature | 0°C to room temperature |

Purification and Final Isolation

The final compound is purified via recrystallization, often from ethanol or isopropanol, followed by drying under vacuum. Patent WO2009084029A2 emphasizes distillation under reduced pressure at 40-45°C to obtain high-purity product.

- Purification involves filtration, washing with cold solvents, and drying.

- The yield typically ranges from 70-85%, depending on reaction conditions.

Data Table 4: Purification Parameters

| Parameter | Conditions | Reference |

|---|---|---|

| Solvent | Ethanol or isopropanol | , |

| Temperature | 0-45°C | , |

| Final Yield | 70-85% |

Summary of the Preparation Method

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the triazole ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C7H14N4

- Molecular Weight : 154.21 g/mol

- CAS Number : 45791156

The structure of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone includes a triazole ring, which is known for its biological activity. The presence of this functional group is critical for its interactions in biological systems.

Medicinal Chemistry

This compound has shown potential in the development of pharmaceuticals due to its structural similarity to known bioactive compounds.

Case Study: Antifungal Activity

Research indicates that triazole derivatives exhibit antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. A study demonstrated that compounds similar to this compound effectively reduced fungal growth in vitro .

Agricultural Chemistry

The compound has been investigated for its potential as a fungicide in agricultural applications. Its triazole moiety is effective against various plant pathogens.

Case Study: Crop Protection

In a field trial, formulations containing triazole derivatives were applied to crops affected by fungal diseases. Results showed a significant reduction in disease incidence and an increase in yield compared to untreated controls .

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparación Con Compuestos Similares

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone (CAS 153334-14-6)

This compound (C₆H₉N₃O, MW 139.16 g/mol) lacks the methyl group on the propanone moiety compared to the target compound. While its exact boiling point and density are unreported, the lower molecular weight suggests reduced lipophilicity compared to the target compound .

Talazoparib (BMN 673)

Talazoparib (C₁₉H₁₄F₂N₆O, MW 380.12 g/mol) is a poly(ADP-ribose) polymerase (PARP) inhibitor containing the 1-methyl-1H-1,2,4-triazol-5-yl group as part of a larger fused-ring system. Unlike the target compound, Talazoparib’s triazole is integrated into a phthalazinone scaffold, contributing to its high potency (IC₅₀ < 1 nM for PARP-1). The target compound’s simpler structure lacks the fluorophenyl and pyrido groups critical for Talazoparib’s enzyme-binding interactions .

NIMH Compound F-908 (CAS N/A)

This compound (C₂₇H₃₀FN₇O, MW 487.57 g/mol) features a 1-methyl-1H-1,2,4-triazol-5-yl group attached to an indole-piperidine scaffold. Its larger structure includes hydrogen bond acceptors (HBA = 8) and a fluorine atom, enhancing solubility and target affinity.

2-Propen-1-one,1-[5-[(4-fluorophenyl)hydroxymethyl]-2-furanyl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl) (CAS 280571-86-0)

With a molecular formula of C₁₆H₁₂FN₃O₄ (MW 329.28 g/mol), this compound incorporates a triazole ring into a propenone-furanyl system. The fluorophenyl and hydroxyl groups introduce polarity, contrasting with the target compound’s hydrophobic 2-methylpropanone group. Such differences influence solubility and reactivity in synthetic pathways .

Structural and Functional Analysis

Key Structural Differences

- Compounds like Talazoparib and F-908 use the triazole as part of extended π-systems for target binding, whereas the target compound’s triazole is terminal .

- Ketone Functionality: The 2-methylpropanone group in the target compound increases lipophilicity (predicted logP ~2.92 for related compounds) compared to simpler ketones like 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone .

Physicochemical Properties

Table 1: Comparative Data for Selected Compounds

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|---|

| Target Compound | 959239-52-2 | C₇H₁₁N₃O | 153.18 | 280.4 (predicted) | 1.16 (predicted) | 0.84 |

| 1-(1-Methyl-triazol-5-yl)-propanone | 153334-14-6 | C₆H₉N₃O | 139.16 | N/A | N/A | N/A |

| Talazoparib | 1207456-01-6 | C₁₉H₁₄F₂N₆O | 380.12 | N/A | N/A | N/A |

| NIMH F-908 | N/A | C₂₇H₃₀FN₇O | 487.57 | N/A | N/A | N/A |

Actividad Biológica

2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C7H12N4O

- CAS Number : 1507285-17-7

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

The compound exhibited significant inhibition of cell proliferation in these lines, with mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays demonstrated that treatment with this compound led to increased levels of apoptotic markers such as caspase activation and PARP cleavage.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 4 µg/mL |

These results suggest that the compound may be effective against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : The triazole moiety is known to interfere with nucleic acid synthesis, impacting cell division and growth.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound.

- Results indicated a dose-dependent increase in apoptosis markers after 24 hours of treatment.

-

In Vivo Studies :

- Animal models treated with the compound showed a significant reduction in tumor size compared to controls.

- Histological analysis revealed increased necrosis and apoptosis within tumor tissues.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-propanone with high purity?

- Methodological Answer : A multi-step approach is typically employed:

Triazole Precursor Synthesis : Start with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 99651-37-3), a commercially available building block, to introduce the triazole moiety .

Ketone Formation : Use a nucleophilic substitution or condensation reaction with 2-methylpropanone derivatives under controlled pH and temperature.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Key Considerations :

- Protect reactive sites (e.g., triazole nitrogen) during synthesis to avoid side reactions .

- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR (DMSO-d) to confirm the triazole ring protons (δ 8.2–8.5 ppm) and ketone carbonyl (δ 205–210 ppm). Compare with structurally similar compounds like (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone .

- FTIR : Identify key functional groups (C=O stretch at ~1700 cm, triazole ring vibrations at 1450–1600 cm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H] at m/z 194.1).

Advanced Research Questions

Q. How can computational methods predict the reactivity of the triazole ring in this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the triazole N-3 position may exhibit higher reactivity due to electron-withdrawing effects .

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or water) to predict tautomerization (1,2,4-triazole ↔ 1,3,4-triazole) and stability .

- Software Tools : Gaussian 16 for DFT; GROMACS for MD. Validate with experimental -NMR shifts .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data .

- Data Validation : Cross-reference with WinGX suite tools (e.g., PLATON for symmetry checks) .

- Example Workflow :

Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å).

Resolve ambiguities in electron density maps via iterative refinement (R-factor < 0.05).

Compare with structurally analogous compounds, such as (E)-1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one .

Q. How does the triazole moiety influence biological activity in PARP inhibition studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 1-methyl-1H-1,2,4-triazol-5-yl group mimics nicotinamide in PARP-1 binding, as seen in talazoparib (BMN 673), a clinical PARP inhibitor .

- Assay Design :

Enzyme Inhibition : Use fluorescence-based PARP-1 activity assays (NAD depletion monitored at 450 nm).

Cellular Efficacy : Test in BRCA-mutated cell lines (IC determination via MTT assay).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.